Dual Topoisomerase I/II Catalytic Inhibition: Pyrazolo[1,5-a]indole Derivatives vs. Clinically Used Topo Poisons
The pyrazolo[1,5-a]indole derivative GS-5 acts as a dual inhibitor of topoisomerase I and II with IC₅₀ values in the range of 10–30 µM, while GS-5 specifically inhibits topo I with an IC₅₀ of ~10 µM . Critically, these compounds are catalytic inhibitors, unlike the clinically used topo poisons etoposide and camptothecin, which stabilize cleavable complexes. This catalytic mechanism was confirmed by band depletion analysis showing these compounds suppress depletion of intracellular free topo enzymes by etoposide and camptothecin, meaning they target the enzymes in living cells without generating DNA breaks via topo poisoning .
| Evidence Dimension | Mechanism of topoisomerase inhibition |
|---|---|
| Target Compound Data | GS-5: dual catalytic inhibitor of topo I (IC₅₀ ~10 µM) and topo II (IC₅₀ 10–30 µM). Does not stabilize DNA-topo cleavable complexes. |
| Comparator Or Baseline | Etoposide (topo II poison) and camptothecin (topo I poison): stabilize cleavable complexes and cause DNA damage. |
| Quantified Difference | GS-5 catalytic inhibition vs. poison mechanism; IC₅₀ of GS-5 ~10 µM for topo I. |
| Conditions | In vitro topoisomerase inhibition assays; band depletion analysis in living cells (Mol. Pharmacol. 2002). |
Why This Matters
For procurement decisions, the catalytic inhibition mechanism offers a distinct therapeutic profile that avoids the DNA-damaging side effects of topo poisons, making this scaffold valuable for developing safer anticancer agents.
- [1] Umemura, K.; Mizushima, T.; Katayama, H.; Kiryu, Y.; Yamori, T.; Andoh, T. Inhibition of DNA Topoisomerases II and/or I by Pyrazolo[1,5-a]indole Derivatives and Their Growth Inhibitory Activities. Mol. Pharmacol. 2002, 62 (4), 873–880. View Source
